Trace Metal Impurity Specification: Nitric Acid (ACS Reagent) vs. Trace-Metal Grade vs. Semiconductor Grade
The trace metal impurity profile of nitric acid varies by three orders of magnitude across common procurement grades, directly impacting detection limits and device yield. For aluminum (Al), a key indicator of overall metallic contamination, the ACS Reagent grade specification permits up to 100 ppb Al, whereas the ICP-grade (Trace-Metal grade) specification limits Al to ≤1 ppb, and the ultra-high-purity ULTREX II semiconductor grade limits Al to ≤20 ppt (0.02 ppb) . Similar multi-order-of-magnitude differences are observed for arsenic (≤4 ppb ACS vs. ≤0.5 ppb ICP-grade) and iron (≤100 ppb ACS vs. ≤1 ppb ICP-grade) .
| Evidence Dimension | Maximum allowable aluminum (Al) impurity concentration |
|---|---|
| Target Compound Data | Nitric acid (ACS Reagent): ≤100 ppb Al; ICP Trace-Metal grade: ≤1 ppb Al; ULTREX II Ultrapure: ≤20 ppt (0.02 ppb) Al |
| Comparator Or Baseline | Technical Grade: Not specified or >1000 ppb |
| Quantified Difference | 100× reduction from ACS to ICP-grade; 5000× reduction from ACS to ULTREX II; >10,000× reduction from Technical to ULTREX II |
| Conditions | ICP-MS analysis, vendor Certificate of Analysis specifications per ACS Reagent Chemicals monograph and SEMI C35-0708 guidelines |
Why This Matters
A 100-fold difference in Al impurity (100 ppb vs. 1 ppb) directly translates to corresponding differences in ICP-MS blank signals and semiconductor device defect densities, making grade selection a critical procurement decision with quantifiable yield and detection limit consequences.
